molecular formula C9H11BrO3S B1518705 1-(2-Bromoethoxy)-3-methanesulfonylbenzene CAS No. 1157773-61-9

1-(2-Bromoethoxy)-3-methanesulfonylbenzene

Cat. No. B1518705
CAS RN: 1157773-61-9
M. Wt: 279.15 g/mol
InChI Key: XASPJOZLITVABW-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-methanesulfonylbenzene (BEMSB) is an organic compound composed of a benzene ring with two attached methylsulfonyl groups and a bromoethoxy group. It is a colorless solid with a melting point of 101-103°C and a boiling point of 211-213°C. BEMSB is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Friedel–Crafts-Type Alkylation: Bromodifluoro(phenylsulfanyl)methane, similar in reactivity to the compound of interest, undergoes Friedel–Crafts-type alkylation, indicating potential applications in synthesizing thioesters, benzophenones, and xanthone derivatives, which are important in pharmaceutical and organic synthesis (Kuhakarn et al., 2011).
  • Synthesis of Dendritic Polyethers: New dendritic polyethers with functional end groups have been synthesized, suggesting the use of bromoethoxy compounds in the creation of complex dendritic structures for applications in nanotechnology and materials science (Díez-Barra et al., 2004).

Catalysis and Organic Transformations

  • One-Pot Synthesis of Benzoxazoles: Demonstrated effective catalysis for synthesizing benzoxazoles directly from carboxylic acids, highlighting the compound's potential role in facilitating complex organic reactions and synthesizing biologically active molecules (Kumar et al., 2008).

Materials Science and Engineering

  • Design and Synthesis of Highly Charged Cation-radical Salts: This research outlines the synthesis of macromolecules with multiple redox-active sites, showcasing the potential of bromo-substituted compounds in creating materials with unique electron transfer properties for electronic applications (Rathore et al., 2001).

Environmental and Green Chemistry

  • Activation of Methane to CH3+: Describes a direct method for converting methane and sulfur trioxide into methanesulfonic acid, illustrating the role of sulfonic acid derivatives in industrial chemistry and highlighting the environmental benefits of direct methane utilization (Díaz-Urrutia & Ott, 2019).

Advanced Synthetic Techniques

  • Rapid Microwave-assisted Cleavage: A new method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid, pointing towards efficient synthetic pathways for removing protecting groups or synthesizing desmethyl precursors in drug development (Fredriksson & Stone-Elander, 2002).

properties

IUPAC Name

1-(2-bromoethoxy)-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-14(11,12)9-4-2-3-8(7-9)13-6-5-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASPJOZLITVABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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